5-Bromoquinazoline-8-carboxylic acid
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Overview
Description
5-Bromoquinazoline-8-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromoquinazoline-8-carboxylic acid typically involves the bromination of quinazoline-8-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinazoline-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromoquinazoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromoquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline-5-carboxylic acid: Similar in structure but differs in the position of the bromine atom.
Quinazoline-8-carboxylic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness
5-Bromoquinazoline-8-carboxylic acid is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity and potential biological activities compared to its non-brominated counterparts .
Properties
Molecular Formula |
C9H5BrN2O2 |
---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
5-bromoquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-2-1-5(9(13)14)8-6(7)3-11-4-12-8/h1-4H,(H,13,14) |
InChI Key |
OWGIEJGZMDLENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1C(=O)O)Br |
Origin of Product |
United States |
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